2,2-diphenylpropanoyl Chloride 2,2-diphenylpropanoyl Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13901206
InChI: InChI=1S/C15H13ClO/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
SMILES:
Molecular Formula: C15H13ClO
Molecular Weight: 244.71 g/mol

2,2-diphenylpropanoyl Chloride

CAS No.:

Cat. No.: VC13901206

Molecular Formula: C15H13ClO

Molecular Weight: 244.71 g/mol

* For research use only. Not for human or veterinary use.

2,2-diphenylpropanoyl Chloride -

Specification

Molecular Formula C15H13ClO
Molecular Weight 244.71 g/mol
IUPAC Name 2,2-diphenylpropanoyl chloride
Standard InChI InChI=1S/C15H13ClO/c1-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Standard InChI Key STYYTQKQOWKLIL-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,2-Diphenylpropanoyl chloride (IUPAC name: 2,2-diphenylpropanoyl chloride) is an acyl chloride featuring a central propanoyl backbone substituted with two phenyl groups at the β-carbon (Figure 1). Its molecular formula is C₁₅H₁₁ClO, with a molecular weight of 242.70 g/mol. The planar aromatic rings and electron-withdrawing carbonyl group confer distinct reactivity, enabling nucleophilic substitution at the carbonyl carbon.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₁ClO
Molecular Weight242.70 g/mol
Boiling Point472.5°C (at 760 mmHg)
Flash Point239.6°C
DensityNot Reported-

Spectral Characterization

Fourier-transform infrared (FTIR) spectroscopy of 2,2-diphenylpropanoyl chloride reveals a strong absorption band at 1,780 cm⁻¹, characteristic of the carbonyl (C=O) stretch in acyl chlorides . Nuclear magnetic resonance (¹H NMR) spectra display aromatic proton resonances at δ 7.2–7.5 ppm and a singlet for the β-carbon hydrogens at δ 4.8 ppm, confirming the symmetric substitution pattern .

Synthetic Methodologies

Conventional Synthesis via Thionyl Chloride

The most widely reported synthesis involves reacting 2,2-diphenylpropanoic acid with thionyl chloride (SOCl₂) under reflux conditions :

Ph2CHCOOH+SOCl2Ph2CHCOCl+SO2+HCl\text{Ph}_2\text{CHCOOH} + \text{SOCl}_2 \rightarrow \text{Ph}_2\text{CHCOCl} + \text{SO}_2 \uparrow + \text{HCl} \uparrow

This method achieves yields exceeding 85%, with purification via vacuum distillation . Alternative reagents like oxalyl chloride ((COCl)₂) in dichloromethane at 0°C offer milder conditions, reducing side reactions such as esterification.

Large-Scale Production Considerations

Industrial protocols emphasize solvent recovery and HCl scrubbing to minimize environmental impact. A 2021 study optimized the reaction using toluene as a solvent, achieving a 92% yield with a reduced reaction time of 2 hours .

Reactivity and Mechanistic Insights

Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon undergoes nucleophilic attack by amines, alcohols, and water, forming amides, esters, and carboxylic acids, respectively. For example, reaction with 2-diethylaminoethanol produces diethyl-[2-(2-hydroxy-2,3-diphenylpropanoyl)oxyethyl]azanium chloride, a muscle relaxant precursor :

Ph2CHCOCl+HOCH2CH2N(C2H5)2Ph2CHCOOCH2CH2N+(C2H5)2Cl\text{Ph}_2\text{CHCOCl} + \text{HOCH}_2\text{CH}_2\text{N(C}_2\text{H}_5\text{)}_2 \rightarrow \text{Ph}_2\text{CHCOOCH}_2\text{CH}_2\text{N}^+\text{(C}_2\text{H}_5\text{)}_2\text{Cl}^-

Stability and Decomposition

The compound is moisture-sensitive, hydrolyzing to 2,2-diphenylpropanoic acid upon exposure to atmospheric humidity. Thermal decomposition above 250°C generates CO, HCl, and biphenyl derivatives, necessitating storage under inert atmospheres.

Pharmacological Applications

Anti-Inflammatory Agents

A 2020 study synthesized β,β-diphenylpropionamide derivatives using 2,2-diphenylpropanoyl chloride, identifying AK-1 and AK-3 as potent cyclooxygenase-2 (COX-2) inhibitors . In carrageenan-induced edema models, these compounds reduced inflammation by 62–68% at 50 mg/kg, outperforming indomethacin (55%) .

Table 2: Biological Activity of Selected Derivatives

CompoundEC₅₀ (μM)SI IndexClogP
AK-11.47482.54
AK-31.101032.85
IMB-262.1072.72

Antiviral Drug Development

In HCV research, biaryl amides derived from 2,2-diphenylpropanoyl chloride demonstrated nanomolar efficacy. Compound 80 (EC₅₀ = 15 nM) exhibited a selectivity index (SI) of 103, rivaling telaprevir . Structural optimization focused on replacing nitro groups with electron-withdrawing substituents enhanced viral protease binding .

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